2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
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Overview
Description
2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is an organic compound with the molecular formula C16H17FN2O3S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and an anilino group attached to an N,N-dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and N,N-dimethylacetamide.
Sulfonylation: 4-fluoroaniline is reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This step introduces the sulfonyl group to the aniline ring.
Coupling Reaction: The resulting sulfonylated aniline is then coupled with N,N-dimethylacetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the N,N-dimethylacetamide moiety may improve its solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- 2-{[(4-bromophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- 2-{[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Uniqueness
2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPREEHBUWTQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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